molecular formula C8H6F3NO3 B2960881 2-Nitro-4-(trifluoromethoxy)toluene CAS No. 70692-45-4

2-Nitro-4-(trifluoromethoxy)toluene

Cat. No.: B2960881
CAS No.: 70692-45-4
M. Wt: 221.135
InChI Key: QQIQNKQBMWNOQV-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)toluene is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a toluene ring

Synthetic Routes and Reaction Conditions:

    Nitration of 4-(trifluoromethoxy)toluene: One common method involves the nitration of 4-(trifluoromethoxy)toluene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar nitration process, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and trifluoromethoxy groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-Nitro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Amino-4-(trifluoromethoxy)toluene.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Nitro-4-(trifluoromethoxy)toluene has diverse applications in scientific research due to its unique properties:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Nitro-4-(trifluoromethoxy)toluene exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the nitro and trifluoromethoxy groups can modulate the compound’s reactivity and binding affinity, affecting the overall biological response.

Comparison with Similar Compounds

    2-Nitro-4-(trifluoromethyl)toluene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.

    4-Nitro-2-(trifluoromethoxy)toluene: Positional isomer with the nitro and trifluoromethoxy groups in different positions on the toluene ring.

    2-Nitro-4-methoxytoluene: Similar structure but with a methoxy group (-OCH3) instead of a trifluoromethoxy group.

Uniqueness: 2-Nitro-4-(trifluoromethoxy)toluene is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric effects

Properties

IUPAC Name

1-methyl-2-nitro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-5-2-3-6(15-8(9,10)11)4-7(5)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIQNKQBMWNOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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